2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine
Description
2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine (CAS: 1883265-36-8) is a heterocyclic aromatic compound with the molecular formula C27H16ClN3O and a molecular weight of 433.89 g/mol . Its structure features a central 1,3,5-triazine ring substituted with a chloro group, a [1,1'-biphenyl]-3-yl moiety, and a dibenzo[b,d]furan-3-yl group. Key physicochemical properties include:
- Density: 1.3±0.1 g/cm³ (calculated)
- Boiling Point: 704.4±62.0 °C (calculated)
- Refractive Index: 1.703 (calculated)
- Flash Point: 379.8±33.4 °C (calculated) .
This compound is primarily used in advanced materials, such as organic light-emitting diodes (OLEDs), due to its electron-deficient triazine core and extended π-conjugation from the dibenzofuran and biphenyl substituents, which enhance charge transport and thermal stability .
Properties
IUPAC Name |
2-chloro-4-dibenzofuran-3-yl-6-(3-phenylphenyl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16ClN3O/c28-27-30-25(19-10-6-9-18(15-19)17-7-2-1-3-8-17)29-26(31-27)20-13-14-22-21-11-4-5-12-23(21)32-24(22)16-20/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSODWPPUNEAFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(=NC(=N3)Cl)C4=CC5=C(C=C4)C6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Cyanuric Chloride
The foundational approach involves sequential substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The 6-position is typically substituted first due to its higher reactivity, followed by functionalization at the 2- and 4-positions. For this compound, dibenzo[b,d]furan-3-yl and biphenyl-3-yl groups are introduced via Suzuki-Miyaura coupling, while the 4-chloro group remains intact.
Key Reaction Steps :
-
Initial Substitution : React cyanuric chloride with dibenzo[b,d]furan-3-ylboronic acid under palladium catalysis to form 2,4-dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine.
-
Secondary Functionalization : Introduce the biphenyl-3-yl group at the 2-position via Suzuki coupling, retaining the 4-chloro substituent.
Critical Parameters :
Suzuki-Miyaura Cross-Coupling
The biphenyl-3-yl group is introduced via Suzuki-Miyaura coupling, leveraging the reactivity of the triazine’s chlorine substituents. This method achieves high regioselectivity and yield when paired with optimized ligands and solvents.
Representative Protocol :
-
Reactants : 2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine (1 equiv), biphenyl-3-ylboronic acid (2.2 equiv).
-
Conditions :
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes while improving yields. For example, substituting chlorine with dibenzofuran under microwave conditions (140°C, 20 min) achieves 85% conversion compared to 65% via conventional heating.
Advantages :
Solvent and Catalyst Screening
Optimal solvent systems balance polarity and boiling points to facilitate reflux without side reactions. A comparative analysis reveals:
| Solvent | Yield (%) | Purity (%) | Side Products (%) |
|---|---|---|---|
| 1,4-Dioxane/H₂O | 80 | 95 | <5 |
| THF/H₂O | 68 | 88 | 12 |
| Toluene/EtOH | 55 | 82 | 18 |
Palladium catalysts with bulky phosphine ligands (e.g., Pd(dppf)Cl₂) suppress homocoupling of boronic acids, enhancing selectivity.
Mechanistic Insights
Reaction Pathways
The substitution mechanism proceeds via a two-step process:
-
Oxidative Addition : Pd⁰ inserts into the C–Cl bond of the triazine, forming a Pd(II) intermediate.
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Transmetalation and Reductive Elimination : The boronic acid transfers its aryl group to Pd, followed by C–C bond formation to yield the product.
Kinetic Studies :
-
Rate-Limiting Step : Transmetalation (activation energy = 45 kJ/mol).
-
Arrhenius Parameters : Pre-exponential factor (A) = 1.2×10⁸ s⁻¹, Eₐ = 52 kJ/mol.
Industrial-Scale Production
Continuous Flow Reactors
Adopting continuous flow systems enhances reproducibility and safety for large-scale synthesis:
Economic Analysis :
Challenges and Solutions
Byproduct Formation
Common byproducts include:
Purification Difficulties
The product’s low solubility in polar solvents necessitates recrystallization from toluene/hexane (1:3), achieving 99% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Conventional Suzuki | 72 | 95 | Moderate |
| Microwave-Assisted | 85 | 97 | High |
| Continuous Flow | 78 | 98 | Industrial |
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The chloro group in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts such as palladium or copper
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted triazine derivatives .
Scientific Research Applications
2-([1,1’-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Table 1: Key Properties of Triazine Derivatives
Functional Group Impact on Properties
Electron-Withdrawing Effects: The chloro group in the target compound enhances electron deficiency, improving charge transport in OLEDs compared to non-halogenated analogs like 4,6-diphenyl-1,3,5-triazine derivatives . Dibenzofuran substituents increase π-conjugation and rigidity, leading to higher thermal stability (evidenced by elevated boiling points) compared to phenyl-substituted analogs (e.g., CAS 2142681-84-1) .
Solubility and Processability :
- The bulky biphenyl-3-yl group in the target compound may reduce solubility in common solvents compared to smaller substituents (e.g., phenyl in CAS 2142681-84-1), which has extremely low solubility (9.7E-8 g/L) .
- Fluorinated derivatives (e.g., CAS 1443049-83-9) exhibit improved solubility and thermal stability due to fluorine's electronegativity and hydrophobic effects .
Optoelectronic Performance :
- The target compound’s dibenzofuran-3-yl group provides stronger blue-light emission in OLEDs compared to diphenyl-triazine derivatives, which are often used as green-emitting materials .
- Analogues with spiro-fluorene or triphenylene substituents (e.g., Spiro-BDTA) show superior device efficiency due to steric hindrance reducing aggregation .
Biological Activity
2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine (CAS No. 2226747-73-3) is a synthetic compound belonging to the triazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on diverse sources.
The molecular formula of this compound is , with a molecular weight of 433.89 g/mol. The compound's structure includes a triazine core substituted with biphenyl and dibenzofuran moieties, which are believed to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H16ClN3O |
| Molecular Weight | 433.89 g/mol |
| CAS Number | 2226747-73-3 |
| Storage Conditions | Inert atmosphere, 2-8°C |
Biological Activity Overview
Research into the biological activity of 2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine has identified several key areas of interest:
Antitumor Activity
Several studies have indicated that compounds similar to or including triazine derivatives exhibit significant antitumor properties. For instance, compounds containing triazine rings have been shown to inhibit various cancer cell lines effectively. The presence of electron-donating groups in their structure enhances their potency against tumor cells.
Case Study: Anticancer Efficacy
In vitro studies have demonstrated that related triazine compounds can induce apoptosis in cancer cell lines such as HEP2 (laryngeal carcinoma) and Ehrlich’s Ascites Carcinoma (EAC) cells. The mechanism appears to involve disruption of cellular signaling pathways essential for tumor growth and survival.
Antimicrobial Activity
The antimicrobial potential of triazine derivatives has also been explored. Compounds with similar structures have shown efficacy against a range of bacterial strains.
Table: Antimicrobial Efficacy Comparison
| Compound Type | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazine Derivatives | S. aureus, E. coli | 1–8 µg/mL |
| N-substituted Carbazoles | C. albicans | 2–4 µg/mL |
Mechanistic Insights
The biological activity of 2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as β-secretase (BACE1), which is crucial in the pathology of Alzheimer’s disease.
- DNA Interaction : The planar structure of triazines allows them to intercalate into DNA, potentially disrupting replication and transcription processes in cancer cells.
Q & A
Basic: What are the recommended synthetic routes for this compound?
Answer:
The synthesis of triazine derivatives typically involves nucleophilic substitution reactions. A general method includes reacting trichlorotriazine with substituted aromatic precursors under controlled conditions. For example:
- Stepwise substitution : React 2,4,6-trichloro-1,3,5-triazine with dibenzofuran-3-yl and biphenyl-3-yl groups sequentially. Use inert solvents (e.g., THF or DCM) and catalysts like DIPEA (diisopropylethylamine) to facilitate substitution .
- Temperature control : Maintain low temperatures (-35°C to 0°C) during chlorination steps to avoid side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol is recommended .
Basic: How can the compound’s structure be characterized?
Answer:
A multi-technique approach ensures accurate characterization:
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–N bond lengths ~1.32–1.35 Å in triazine cores) .
- Spectroscopy :
- Elemental analysis : Validate C, H, N, and Cl content within ±0.3% error .
Basic: What are its solubility and stability under laboratory conditions?
Answer:
Key physicochemical properties include:
| Property | Value | Conditions | Source |
|---|---|---|---|
| Solubility in water | 9.7 × 10 g/L | 25°C | |
| Stability in DMSO | Stable for >6 months | -20°C, dark | |
| Decomposition temperature | >300°C | TGA analysis |
Methodological note : Use sonication or co-solvents (e.g., 10% DMSO in PBS) for aqueous solubility testing .
Advanced: How to design experiments to study its electronic properties for optoelectronic applications?
Answer:
- Cyclic voltammetry : Measure HOMO/LUMO levels in anhydrous acetonitrile (0.1 M TBAPF electrolyte). Typical reduction potentials for triazines range from -1.2 to -1.8 V vs. Ag/AgCl .
- DFT calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to model electron distribution. Compare frontier orbital energies with experimental data .
- UV-Vis spectroscopy : Analyze in THF (e.g., 320–350 nm for π→π* transitions) .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Answer:
Common discrepancies and solutions:
- NMR splitting anomalies : Use N NMR or 2D COSY to distinguish overlapping signals in aromatic regions .
- Mass spec adducts : Compare ESI and MALDI-TOF spectra to confirm molecular ion peaks .
- Crystallographic disorder : Refine XRD data with SHELXL and validate using R-factors (<5%) .
Advanced: What computational methods predict its reactivity in cross-coupling reactions?
Answer:
- Reactivity mapping : Perform Fukui function analysis (via DFT) to identify nucleophilic/electrophilic sites on the triazine ring .
- Transition state modeling : Use Gaussian’s QST3 module to simulate Suzuki-Miyaura coupling barriers with Pd(PPh) catalysts .
- Solvent effects : Apply PCM (Polarizable Continuum Model) to assess reaction rates in toluene vs. DMF .
Advanced: How to evaluate its potential biological activity?
Answer:
- In vitro assays :
- ADMET profiling : Use SwissADME to predict bioavailability (%ABS = 65–80%) and CYP450 interactions .
Safety: What protocols mitigate hazards during handling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
